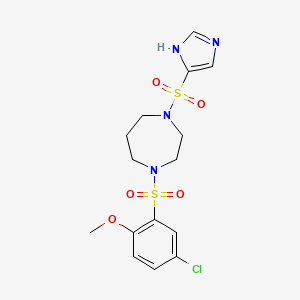![molecular formula C12H23NO5 B2557587 ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate CAS No. 1965266-29-8](/img/structure/B2557587.png)
ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate is a synthetic organic compound often used in the field of medicinal chemistry and organic synthesis. This compound is notable for its role as an intermediate in the synthesis of various biologically active molecules, particularly peptides and amino acid derivatives. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable reagent in peptide synthesis, as it helps to protect the amino group during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 3-hydroxybutanoate and tert-butoxycarbonyl chloride.
Protection of the Hydroxyl Group: The hydroxyl group of ethyl 3-hydroxybutanoate is first protected using a suitable protecting group, such as a silyl ether.
Formation of the Boc-Protected Amino Group: The protected hydroxyl compound is then reacted with tert-butoxycarbonyl chloride in the presence of a base like triethylamine to form the Boc-protected amino ester.
Deprotection of the Hydroxyl Group: The protecting group on the hydroxyl group is removed under mild acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Formation of ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate.
Reduction: Formation of ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanol.
Substitution: Formation of ethyl (4R)-4-amino-3-hydroxypentanoate after Boc deprotection.
科学的研究の応用
Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of peptides and amino acid derivatives.
Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.
Medicine: It is involved in the development of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of various bioactive molecules.
作用機序
The mechanism of action of ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The hydroxyl group can also be modified to introduce additional functional groups, enhancing the compound’s versatility in synthesis.
類似化合物との比較
Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate can be compared with other Boc-protected amino acid derivatives:
Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanol: Similar structure but with an alcohol group instead of an ester group.
Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxyhexanoate: Similar structure but with an additional carbon in the chain.
The uniqueness of this compound lies in its specific combination of functional groups, which makes it particularly useful in peptide synthesis and other applications requiring selective protection and deprotection of functional groups.
特性
IUPAC Name |
ethyl (4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-6-17-10(15)7-9(14)8(2)13-11(16)18-12(3,4)5/h8-9,14H,6-7H2,1-5H3,(H,13,16)/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSXUUIYWQKWPG-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)NC(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC([C@@H](C)NC(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
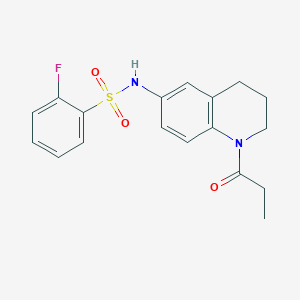


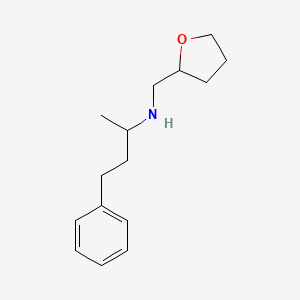
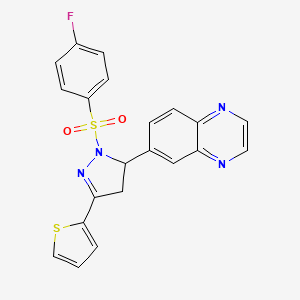
![8-ethoxy-5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2557513.png)
![N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557514.png)
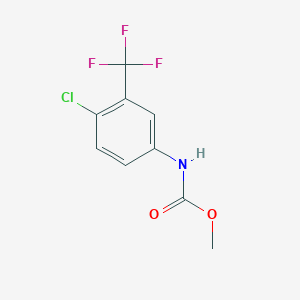
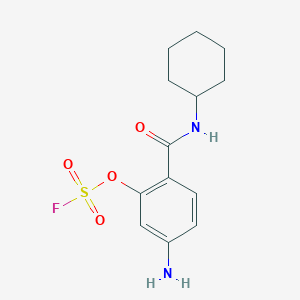
![N-[(4-ethylphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2557521.png)
![N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride](/img/structure/B2557524.png)
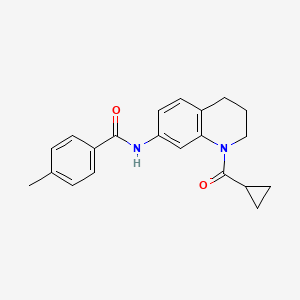
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime](/img/structure/B2557526.png)
